Antifungal agent 70

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

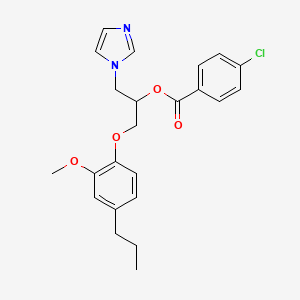

Structure

2D Structure

Properties

Molecular Formula |

C23H25ClN2O4 |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

[1-imidazol-1-yl-3-(2-methoxy-4-propylphenoxy)propan-2-yl] 4-chlorobenzoate |

InChI |

InChI=1S/C23H25ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h5-13,16,20H,3-4,14-15H2,1-2H3 |

InChI Key |

ORNYJMRHLPRBRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action of Antifungal Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapies. A thorough understanding of the mechanisms of action of existing and emerging antifungal agents is paramount for the development of new, more effective treatments. This technical guide provides a detailed overview of the core mechanisms of action of major classes of antifungal drugs, including those targeting the cell membrane, cell wall, and other essential cellular processes. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Introduction

For decades, the arsenal of antifungal agents has been primarily limited to a few classes of drugs that target the fungal cell membrane and cell wall.[1][2] These include the polyenes, azoles, and echinocandins. While these drugs have been effective, their widespread use has led to the development of resistance, necessitating the search for new antifungal agents with novel mechanisms of action.[1][2] This guide will delve into the established mechanisms of these traditional antifungals and explore the innovative strategies employed by the next generation of antifungal agents currently in development.

Antifungal Agents Targeting the Fungal Cell Membrane

The fungal cell membrane is a critical structure for maintaining cellular integrity and function. Its unique composition, particularly the presence of ergosterol instead of cholesterol, has made it a primary target for antifungal drug development.[3][4]

Polyenes (e.g., Amphotericin B)

Polyenes are a class of antifungal agents that directly interact with ergosterol in the fungal cell membrane.[3][5]

Mechanism of Action: Amphotericin B, a prominent polyene, binds to ergosterol, leading to the formation of pores or channels in the cell membrane.[5][6] This disruption of membrane integrity results in the leakage of essential intracellular contents, such as ions and small organic molecules, ultimately leading to cell death.[5] This mechanism is considered fungicidal.[5]

Signaling Pathway and Experimental Workflow:

Caption: Mechanism of action of Amphotericin B.

Azoles (e.g., Fluconazole, Itraconazole, Voriconazole)

Azoles are a broad class of fungistatic agents that inhibit the synthesis of ergosterol.[2][4] They are categorized into two main groups: imidazoles and triazoles.[4]

Mechanism of Action: Azoles target the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][7] This enzyme is a cytochrome P450-dependent enzyme crucial for the conversion of lanosterol to ergosterol.[2][3] By inhibiting this step, azoles lead to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, which disrupts membrane structure and function and inhibits fungal growth.[3][4][7]

Ergosterol Biosynthesis Pathway Inhibition:

Caption: Inhibition of ergosterol biosynthesis by azole antifungals.

Antifungal Agents Targeting the Fungal Cell Wall

The fungal cell wall is a unique and essential structure not present in mammalian cells, making it an attractive target for antifungal therapy.

Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)

Echinocandins are a class of antifungals that inhibit the synthesis of β-1,3-D-glucan, a key component of the fungal cell wall.[2][5]

Mechanism of Action: Echinocandins non-competitively inhibit the enzyme 1,3-β-D-glucan synthase.[1] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[4] This class of drugs is generally fungicidal against Candida species and fungistatic against Aspergillus species.[5]

Cell Wall Synthesis Inhibition Pathway:

Caption: Mechanism of action of echinocandin antifungals.

Novel Antifungal Agents and Their Mechanisms

Several new antifungal agents with novel mechanisms of action are in late-stage development, offering hope for treating infections caused by resistant fungal pathogens.[1]

Manogepix (APX001A)

Mechanism of Action: Manogepix inhibits the fungal enzyme Gwt1, an acyltransferase involved in the glycosylphosphatidylinositol (GPI)-anchored protein maturation pathway.[1][6] This pathway is essential for trafficking mannoproteins to the fungal cell membrane and wall.[1] Inhibition of Gwt1 disrupts cell wall integrity and fungal growth.[6]

Olorofim

The search results did not provide specific details on the mechanism of action for Olorofim.

ATI-2307

Mechanism of Action: ATI-2307 is an aromatic diamidine that causes the collapse of the fungal mitochondrial membrane potential by inhibiting the respiratory chain complex.[1] This leads to decreased adenosine triphosphate (ATP) levels and subsequent cell death.[1]

Data Summary

The following tables summarize key data for various antifungal agents based on the available literature.

Table 1: Antifungal Agents and Their Mechanisms of Action

| Antifungal Class | Example(s) | Primary Target | Mechanism of Action | Effect |

| Polyenes | Amphotericin B | Ergosterol | Forms pores in the cell membrane, leading to leakage of intracellular contents.[5][6] | Fungicidal[5] |

| Azoles | Fluconazole, Itraconazole | Lanosterol 14α-demethylase (Erg11) | Inhibits ergosterol biosynthesis, leading to the accumulation of toxic sterols.[2][7] | Fungistatic[4] |

| Echinocandins | Caspofungin, Micafungin | 1,3-β-D-glucan synthase | Inhibits cell wall synthesis by blocking β-1,3-D-glucan production.[1][2] | Fungicidal/Fungistatic[5] |

| GPI Inhibitors | Manogepix | Gwt1 Acyltransferase | Inhibits the GPI-anchored protein maturation pathway, disrupting cell wall integrity.[1][6] | Not specified |

| Mitochondrial Inhibitors | ATI-2307 | Respiratory Chain Complex | Collapses mitochondrial membrane potential, decreasing ATP levels.[1] | Not specified |

Table 2: Spectrum of Activity of Selected Antifungal Agents

| Antifungal Agent | Spectrum of Activity |

| Amphotericin B | Broad spectrum, including most pathogenic fungi.[8] |

| Fluconazole | Active against most Candida species (with exceptions), Cryptococcus neoformans. |

| Echinocandins | Potent activity against Candida and Aspergillus species.[1] |

| Manogepix | Broad-spectrum in vitro activity against fungi.[1] |

| ATI-2307 | In vitro activity against Candida species, including azole and echinocandin-resistant strains.[1] |

Experimental Protocols

The elucidation of the mechanisms of action of antifungal agents relies on a variety of in vitro and in vivo experimental protocols.

In Vitro Susceptibility Testing

-

Broth Microdilution: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. Serial dilutions of the drug are incubated with a standardized fungal inoculum, and the lowest concentration that inhibits visible growth is recorded as the MIC.

-

Disk Diffusion: A paper disk impregnated with the antifungal agent is placed on an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.

-

Minimum Fungicidal Concentration (MFC): Following an MIC test, an aliquot from the wells showing no growth is subcultured onto drug-free agar. The lowest concentration that results in no growth on the subculture is the MFC.

In Vivo Efficacy Studies

-

Murine Models of Systemic Infection: Mice are infected with a lethal dose of a fungal pathogen and then treated with the antifungal agent. Survival rates and fungal burden in various organs (e.g., kidneys, brain, lungs) are assessed to determine the in vivo efficacy of the drug.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: These studies are conducted in animal models to understand the relationship between drug exposure (PK) and its antifungal effect (PD). This information is crucial for optimizing dosing regimens in humans.

Mechanistic Studies

-

Enzyme Inhibition Assays: To confirm the target of an antifungal agent, in vitro assays are performed using the purified target enzyme. The ability of the drug to inhibit the enzyme's activity is measured.

-

Gene Expression Analysis: Techniques such as quantitative PCR (qPCR) or RNA sequencing can be used to study the effect of an antifungal agent on the expression of genes involved in the target pathway or in stress response pathways.

-

Microscopy: Electron microscopy (both scanning and transmission) can be used to visualize the morphological changes in fungal cells treated with an antifungal agent, providing insights into its mechanism of action.

Conclusion

The field of antifungal drug discovery is continuously evolving, with a growing emphasis on identifying novel targets and mechanisms to combat the threat of resistance. A deep understanding of the molecular interactions between antifungal agents and their fungal targets is essential for the rational design of new and improved therapies. This guide provides a foundational overview of these mechanisms, which will hopefully serve as a valuable resource for the scientific community dedicated to addressing the challenges of invasive fungal infections.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

Antifungal Agent 70: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant fungal pathogens, particularly Candida auris, presents a significant and growing threat to global public health. In the ongoing search for novel therapeutics, a promising candidate, designated Antifungal Agent 70 (also identified as compound 14 in foundational research), has been discovered. This dihydroeugenol-imidazole derivative has demonstrated potent activity against multi-resistant Candida auris. This technical guide provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of this compound, based on the pivotal work of Péret et al.[1][2].

Discovery and Core Structure

This compound is a novel miconazole-based azole synthesized from dihydroeugenol, a derivative of the natural product eugenol. Its chemical formula is C₂₃H₂₅ClN₂O₄, with a molar mass of 428.91 g/mol . The core innovation of this compound lies in its hybrid structure, combining the scaffold of a known antifungal class (azoles) with a moiety derived from a natural, biologically active compound.

Quantitative Data Summary

The antifungal activity of this compound and its eugenol-derived counterpart (compound 13) has been quantified against several clinically relevant fungal species. The Minimum Inhibitory Concentration (MIC) values are summarized below.

| Compound | Fungal Species | MIC (μM) | Reference Compound | MIC (μM) |

| This compound (Compound 14) | Candida auris (multi-resistant) | 36.4 | Miconazole | 74.9 |

| Fluconazole | 209.0 | |||

| Compound 13 (Eugenol-imidazole) | Candida albicans | 4.6 | Miconazole | 150.2 |

Data sourced from Péret et al. (2023).[1][2]

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the research publication, the following methodologies represent the standard procedures for the key experiments conducted in the discovery and characterization of this compound.

General Synthesis of Dihydroeugenol-Imidazole Derivatives

The synthesis of this compound involves a multi-step process starting from dihydroeugenol. A generalized protocol is as follows:

-

Intermediate Formation: Dihydroeugenol is first reacted to introduce a leaving group, typically by tosylation or mesylation of the primary alcohol, creating an activated intermediate.

-

Nucleophilic Substitution: The activated dihydroeugenol derivative is then reacted with a substituted imidazole, likely a chlorinated derivative, in the presence of a suitable base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide). The imidazole nitrogen acts as a nucleophile, displacing the leaving group to form the ether linkage.

-

Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final pure compound.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Ergosterol Biosynthesis Inhibition Assay

The effect on the ergosterol biosynthesis pathway is a key indicator of the mechanism of action for azole antifungals.

-

Fungal Culture and Treatment: A fungal culture (e.g., Candida albicans) is grown to mid-log phase and then treated with the test compound at a sub-inhibitory concentration. A known ergosterol biosynthesis inhibitor (e.g., fluconazole) is used as a positive control.

-

Sterol Extraction: After a defined incubation period, the fungal cells are harvested, and the non-saponifiable lipids are extracted using a solution of alcoholic potassium hydroxide followed by extraction with n-heptane.

-

Spectrophotometric Analysis: The sterol composition of the extracts is analyzed by scanning spectrophotometry between 240 and 300 nm. The presence of ergosterol and the accumulation of the intermediate 24(28)-dehydroergosterol can be detected by their characteristic four-peaked absorbance curves. A reduction in the ergosterol-specific peaks and an increase in the peaks corresponding to the intermediate indicate inhibition of the ergosterol biosynthesis pathway.

-

Quantification: The percentage of ergosterol is calculated from the absorbance values at specific wavelengths.

Visualizations

Logical Synthesis Workflow

Caption: Generalized synthesis workflow for this compound.

Proposed Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

This compound represents a significant advancement in the development of new treatments for infections caused by multidrug-resistant fungi. Its novel structure, derived from the natural product eugenol, and its potent activity against Candida auris highlight its potential as a lead compound for further optimization. The proposed mechanism of action, consistent with that of established azole antifungals, provides a solid foundation for its continued development. Further in vivo studies and toxicological profiling are warranted to fully elucidate the therapeutic potential of this promising new antifungal agent.

References

"Antifungal agent 70" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 70, also identified as compound 13 or dihydroeugenol-imidazole 14 in the scientific literature, is a novel synthetic azole derivative with demonstrated efficacy against clinically significant and drug-resistant fungal pathogens.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, antifungal activity, and mechanism of action, compiled from the available scientific literature. The information presented herein is intended to support further research and development of this promising antifungal candidate.

Chemical Structure and Properties

This compound is a dihydroeugenol-imidazole derivative. Its chemical structure is characterized by an imidazole ring, a core feature of azole antifungals, linked to a dihydroeugenol moiety.

Chemical Structure:

Unfortunately, a publicly available, high-resolution image of the chemical structure of this compound (compound 13/14 from Péret et al., 2023) could not be located in the searched resources. For a definitive representation, it is recommended to consult the full-text article from the European Journal of Medicinal Chemistry.

Physicochemical Properties:

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅ClN₂O₄ | [3] |

| Molar Mass | 428.91 g/mol | [3] |

Antifungal Activity

This compound has demonstrated significant in vitro activity against a range of pathogenic yeasts. Of particular note is its efficacy against multi-drug resistant strains.

Table of Minimum Inhibitory Concentrations (MICs):

| Fungal Species | Strain | MIC (μM) | Reference |

| Candida auris | (Multi-resistant) | 36.4 | [1][2] |

| Candida albicans | - | 4.6 | [2] |

Note: The referenced literature indicates that this compound was tested against a broader range of Candida species and Cryptococcus gattii. However, the specific MIC values for those organisms were not available in the public abstracts. Access to the full publication is required for a complete dataset.

Mechanism of Action

Consistent with other azole-class antifungals, this compound exerts its fungal growth-inhibitory effects by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]

Ergosterol Biosynthesis Inhibition:

The primary molecular target of azole antifungals is the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[2] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By inhibiting CYP51, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.

Signaling Pathway Diagram:

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies relevant to the characterization of this compound, based on standard laboratory practices. The specific protocols employed in the primary research may have variations.

A. Synthesis of Dihydroeugenol-Imidazole Derivatives:

While the precise, step-by-step synthesis of this compound is proprietary to the original research, a general synthetic approach for imidazole derivatives often involves a multi-component reaction. One common method is the Van Leusen imidazole synthesis, which utilizes a tosylmethylisocyanide (TosMIC) reagent. A plausible, though generalized, workflow is outlined below.

Experimental Workflow Diagram:

Caption: Generalized workflow for the synthesis of imidazole derivatives.

B. Antifungal Susceptibility Testing (Broth Microdilution):

The antifungal activity of this compound was likely determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antifungal Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Serial Dilutions: Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is prepared and adjusted to a standardized concentration (typically 0.5 to 2.5 x 10³ cells/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.

C. Ergosterol Biosynthesis Assay:

To confirm the mechanism of action, the effect of this compound on ergosterol production in fungal cells can be quantified. A common method involves spectrophotometric analysis of extracted sterols.

Protocol:

-

Fungal Culture and Treatment: Fungal cells are grown in a suitable broth medium in the presence of sub-lethal concentrations of this compound. A control culture without the antifungal agent is also prepared.

-

Cell Harvesting and Saponification: After incubation, the fungal cells are harvested by centrifugation. The cell pellet is then treated with a strong base (e.g., potassium hydroxide in ethanol) and heated to break open the cells and hydrolyze lipids.

-

Sterol Extraction: The non-saponifiable lipids, including ergosterol, are extracted from the mixture using an organic solvent such as n-heptane.

-

Spectrophotometric Analysis: The extracted sterol solution is analyzed using a UV-Vis spectrophotometer. The characteristic absorbance spectrum of ergosterol allows for its quantification.[4][5]

-

Data Analysis: The amount of ergosterol in the treated cells is compared to that in the untreated control cells to determine the percentage of ergosterol biosynthesis inhibition.

Conclusion

This compound is a promising new dihydroeugenol-imidazole derivative with potent activity against pathogenic fungi, including multi-drug resistant Candida auris. Its mechanism of action through the inhibition of ergosterol biosynthesis is well-established for the azole class of antifungals. The data presented in this guide, though limited by the public availability of the full research article, provides a solid foundation for further investigation into its therapeutic potential. Future work should focus on obtaining a more comprehensive antifungal activity profile, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. New miconazole-based azoles derived from eugenol show activity against Candida spp. and Cryptococcus gattii by inhibiting the fungal ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

In-Depth Technical Guide: Antifungal Agent 70 (Dihydroeugenol-Imidazole 14)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 70, identified as dihydroeugenol-imidazole 14, is a novel synthetic compound belonging to the imidazole class of antifungal agents. It is a derivative of eugenol, a natural phenolic compound found in clove oil, and has demonstrated notable activity against pathogenic fungi, particularly multi-drug resistant strains. This technical guide provides a comprehensive overview of the available data on the spectrum of activity, mechanism of action, and experimental protocols related to this compound and its analogs.

Spectrum of Activity

The antifungal activity of this compound and its closely related analog, eugenol-imidazole 13, has been primarily evaluated against clinically significant yeasts of the Candida and Cryptococcus genera. Quantitative data, expressed as Minimum Inhibitory Concentrations (MIC), are summarized below.

| Fungal Species | Compound | MIC (µM) | Reference Compound | MIC (µM) |

| Candida auris (multi-resistant) | Dihydroeugenol-imidazole 14 | 36.4 | Miconazole | 74.9 |

| Fluconazole | 209.0 | |||

| Candida albicans | Eugenol-imidazole 13 | 4.6 | Miconazole | 150.2 |

| Cryptococcus gattii | Imidazoles 9, 10, 13, 14 | 4.6 - 75.3 | - | - |

Data sourced from a study on new miconazole-based azoles derived from eugenol and dihydroeugenol.[1][2]

The broader spectrum of activity for dihydroeugenol-imidazole 14 against other pathogenic fungi, such as Aspergillus species and dermatophytes, has not been extensively reported in the available literature. However, the parent compound, eugenol, has demonstrated activity against various species of Aspergillus, Penicillium, and Fusarium.[3] Further research is required to fully elucidate the complete antifungal spectrum of this specific derivative.

Mechanism of Action

The primary mechanism of action for imidazole antifungal agents involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This is achieved through the targeting of the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.

Docking studies have suggested that the imidazole moiety of eugenol-derived azoles, including presumably dihydroeugenol-imidazole 14, interacts with the heme group in the active site of CYP51.[2] This interaction prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of cell membrane integrity and function. This ultimately results in the inhibition of fungal growth.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Synthesis of Dihydroeugenol-Imidazole Derivatives

While a detailed, step-by-step protocol for the synthesis of dihydroeugenol-imidazole 14 is not publicly available, the general synthesis of imidazole derivatives often follows established organic chemistry principles. A plausible synthetic workflow based on common imidazole synthesis methods is outlined below. The van Leusen imidazole synthesis is a widely used method for creating substituted imidazoles.[4][5]

Caption: General workflow for the synthesis of imidazole derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of dihydroeugenol-imidazole 14 was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[6][7][8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against pathogenic fungi.

Materials:

-

Test compound (Dihydroeugenol-imidazole 14)

-

Fungal isolates (e.g., Candida auris)

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

-

Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of dihydroeugenol-imidazole 14 in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the drug dilutions.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% reduction) of growth compared to the drug-free control well.

-

Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength.

-

Caption: Workflow for antifungal susceptibility testing.

Conclusion and Future Directions

This compound (dihydroeugenol-imidazole 14) represents a promising lead compound in the development of new antifungal therapies, particularly for infections caused by multi-drug resistant Candida auris. Its mechanism of action is consistent with that of established imidazole antifungals, targeting ergosterol biosynthesis.

However, further research is crucial to fully characterize its potential. Key areas for future investigation include:

-

Broad-Spectrum Activity: Comprehensive in vitro testing against a wider panel of pathogenic fungi, including Aspergillus species, other Candida species, Cryptococcus neoformans, and dermatophytes, is necessary to establish its full spectrum of activity.

-

In Vivo Efficacy: Animal models of fungal infections are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

-

Mechanism of Action Studies: While the primary target is likely CYP51, further studies could elucidate any secondary mechanisms of action or unique interactions with the fungal cell.

-

Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of related analogs will help to optimize the antifungal potency and pharmacological properties of this class of compounds.

The development of novel antifungal agents with unique scaffolds and potent activity against resistant pathogens is a critical area of research. Dihydroeugenol-imidazole 14 and its analogs offer a promising avenue for the discovery of next-generation antifungal drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole synthesis [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, docking studies and bioactivity evaluation of 1,2,3-triazole eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In Vitro Antifungal Susceptibility Testing of Antifungal Agent 70

Disclaimer: "Antifungal agent 70" is not a publicly recognized designation for an antifungal compound. This guide utilizes Caspofungin , a well-documented echinocandin antifungal, as an illustrative example to meet the detailed technical and formatting requirements of this whitepaper. The principles, protocols, and data presentation formats described herein are broadly applicable to the in vitro evaluation of novel antifungal agents.

Introduction

The emergence of invasive fungal infections, particularly in immunocompromised populations, has underscored the critical need for effective antifungal therapies.[1] Antifungal susceptibility testing (AFST) is the cornerstone of clinical mycology, providing essential data to guide therapeutic decisions, monitor for the emergence of resistance, and support the development of new antifungal agents.[1][2] This guide provides a detailed overview of the core in vitro methodologies for assessing the antifungal activity of a target compound, exemplified by Caspofungin.

Caspofungin belongs to the echinocandin class of antifungals, which act by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4] This mechanism provides a fungal-specific target, enhancing its therapeutic index. The following sections detail standardized testing protocols, present typical susceptibility data, and visualize key experimental and biological pathways.

Quantitative Susceptibility Data

The in vitro activity of an antifungal agent is typically quantified by the Minimum Inhibitory Concentration (MIC) or, for echinocandins against molds, the Minimum Effective Concentration (MEC). The MIC is the lowest concentration of the drug that prevents visible growth of the organism, while the MEC is the lowest concentration that leads to the growth of abnormal, small, rounded, compact hyphal forms.[1][5] Data is often summarized as a range, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates).

Table 1: In Vitro Susceptibility of Candida Species to Caspofungin

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Candida albicans | 111 | 0.015–0.25 | 0.06 | 0.125 | [6] |

| Candida glabrata | 59 | ≤0.03-0.25 | 0.06 | 0.125 | [7] |

| Candida parapsilosis | 12 | ≤0.03-2 | 0.25 | 1 | [7] |

| Candida tropicalis | 13 | ≤0.03-0.5 | 0.12 | 0.25 | [7] |

| Candida krusei | 7 | ≤0.03-0.25 | 0.12 | 0.25 | [7] |

| All Candida spp. | 111 | 0.015–0.25 | N/A | N/A |[6] |

Table 2: In Vitro Susceptibility of Aspergillus Species to Caspofungin

| Fungal Species | No. of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Aspergillus fumigatus | 28 | 0.008–0.06 | 0.015 | 0.03 | [8] |

| Aspergillus flavus | 20 | 0.078 (Geometric Mean) | N/A | N/A | [9] |

| Aspergillus niger | 17 | 0.008-0.06 | 0.015 | 0.06 | [8] |

| All Aspergillus spp. | 28 | 0.008-0.06 | 0.015 | 0.06 |[8] |

Experimental Protocols

Standardized protocols developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring inter-laboratory reproducibility.[1][10]

Broth Microdilution Method (CLSI M27/M38)

The broth microdilution method is the gold standard for determining MIC/MEC values.[11] It involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a 96-well microtiter plate.[1][12]

3.1.1 Materials

-

96-well polystyrene microplates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Antifungal agent stock solution (e.g., Caspofungin)

-

Sterile water or saline

-

Spectrophotometer or hemocytometer

-

Fungal isolates grown on appropriate agar (e.g., Sabouraud Dextrose Agar)

-

Multichannel pipette

3.1.2 Inoculum Preparation

-

Grow the fungal isolate on an agar plate to achieve mature colonies (24h for Candida spp., 48-72h for Aspergillus spp.).[5]

-

Harvest colonies by gently probing the surface with a sterile, wetted swab or loop.

-

For yeasts, suspend the colonies in sterile saline. For molds, suspend conidia in saline containing a wetting agent like Tween 80.

-

Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.[2]

-

Perform a further dilution in RPMI medium to achieve the final target inoculum concentration (0.5-2.5 x 10³ CFU/mL for yeasts; 0.4-5 x 10⁴ CFU/mL for molds).[12][13]

3.1.3 Plate Preparation and Incubation

-

Prepare a two-fold serial dilution of the antifungal agent in sterile water in a separate plate or tubes.[13]

-

Dispense 100 µL of the standardized fungal inoculum into each well of the 96-well microtiter plate.

-

Transfer 100 µL of the 2x concentrated antifungal dilutions to the corresponding wells, resulting in the final desired drug concentrations.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C. Read yeast plates at 24 hours and mold plates at 48 hours (or until sufficient growth is observed in the control well).[5]

3.1.4 Reading and Interpretation

-

For Yeasts (MIC): The MIC is the lowest drug concentration that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.[5]

-

For Molds (MEC): The MEC for echinocandins is the lowest drug concentration where small, compact, rounded hyphae are observed, as opposed to the filamentous growth in the control well.

-

Endpoints can be read visually or with a spectrophotometer.[10]

Disk Diffusion Method (CLSI M44)

The disk diffusion method is a simpler, cost-effective alternative for some yeast species.[11][14] It involves placing paper disks impregnated with a fixed concentration of the antifungal onto an agar plate inoculated with the fungus.[1]

3.2.1 Protocol Summary

-

Prepare a standardized fungal inoculum as described for the broth microdilution method.

-

Inoculate the surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue) evenly with the fungal suspension to create a lawn.[2]

-

Aseptically apply the antifungal disk (e.g., Caspofungin 5 µg) to the agar surface.[15]

-

Incubate at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (the area of no growth) around the disk. The result is interpreted as Susceptible, Intermediate, or Resistant based on established zone diameter breakpoints.[1]

Visualizations: Pathways and Workflows

Mechanism of Action: Inhibition of Cell Wall Synthesis

Caspofungin non-competitively inhibits the FKS1 subunit of the β-(1,3)-D-glucan synthase enzyme complex. This disruption of cell wall glucan synthesis leads to osmotic instability and cell death.[3] The cellular stress caused by cell wall damage activates the Cell Wall Integrity (CWI) signaling pathway as a compensatory response.[3]

Caption: Caspofungin inhibits β-(1,3)-D-glucan synthase, leading to cell death.

Experimental Workflow: Broth Microdilution Assay

The broth microdilution assay follows a standardized sequence of steps to ensure accurate and reproducible determination of MIC or MEC values.

Caption: Standard workflow for the broth microdilution antifungal susceptibility test.

Logical Relationship: MIC to Clinical Interpretation

The raw MIC value from an in vitro test is interpreted using clinical breakpoints (CBPs). CBPs are established by correlating MICs with clinical outcomes and pharmacokinetic/pharmacodynamic (PK/PD) data to categorize an isolate as Susceptible (S), Susceptible Dose-Dependent (SDD), or Resistant (R).[10]

Caption: Relationship between MIC values, clinical breakpoints, and interpretation.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. academic.oup.com [academic.oup.com]

- 6. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro susceptibility of oral Candida to seven antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mjpath.org.my [mjpath.org.my]

- 9. In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microdilution-broth based antifungal susceptibility testing (AFST) [bio-protocol.org]

- 11. connectsci.au [connectsci.au]

- 12. journals.asm.org [journals.asm.org]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. hardydiagnostics.com [hardydiagnostics.com]

Preliminary Toxicity Screening of Antifungal Agent 70: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preliminary toxicity screening of the novel investigational antifungal agent, designated as Antifungal Agent 70. The following sections detail the in vitro cytotoxicity, hemolytic activity, and proposed mechanism of action, offering a foundational dataset for further preclinical development. All data presented herein is for research purposes only.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents with novel mechanisms of action and favorable safety profiles. This compound is a novel synthetic compound that has demonstrated potent in vitro activity against a broad spectrum of fungal species, including clinically relevant yeasts and molds. This technical guide summarizes the initial toxicological evaluation of this compound to assess its preliminary safety profile.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its selectivity for fungal cells over mammalian cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the metabolic activity of cell lines as an indicator of cell viability.

-

Cell Culture: Human embryonic kidney (HEK293), human liver carcinoma (HepG2), and human lung fibroblast (MRC-5) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Assay Procedure:

-

Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then serially diluted in cell culture medium to achieve final concentrations ranging from 1 µg/mL to 256 µg/mL. The final DMSO concentration was maintained at ≤0.5% across all wells.

-

The culture medium was replaced with the medium containing the various concentrations of this compound, and the plates were incubated for 48 hours.

-

Following incubation, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for an additional 4 hours.

-

The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curves.

Cytotoxicity Data

The following table summarizes the IC50 values of this compound against the tested human cell lines.

| Cell Line | Tissue of Origin | IC50 (µg/mL) |

| HEK293 | Kidney | > 256 |

| HepG2 | Liver | 189.5 |

| MRC-5 | Lung | > 256 |

Interpretation: this compound exhibited low cytotoxicity against the tested human cell lines, with IC50 values significantly higher than its anticipated therapeutic concentration. The highest sensitivity was observed in the HepG2 cell line, suggesting a potential for hepatic effects at higher concentrations.

Hemolytic Activity

The hemolytic activity of this compound was assessed to evaluate its potential to damage red blood cells.

Experimental Protocol: Hemolysis Assay

-

Blood Collection: Fresh human red blood cells (RBCs) were obtained from a healthy volunteer and collected in tubes containing an anticoagulant.

-

Assay Procedure:

-

RBCs were washed three times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2% (v/v) in PBS.

-

This compound was serially diluted in PBS to achieve a range of concentrations.

-

100 µL of the RBC suspension was incubated with 100 µL of the various concentrations of this compound for 1 hour at 37°C with gentle agitation.

-

0.1% Triton X-100 was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis).

-

Following incubation, the samples were centrifuged at 1000 x g for 5 minutes.

-

The absorbance of the supernatant, containing the released hemoglobin, was measured at 540 nm.

-

-

Data Analysis: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Hemolysis Data

The hemolytic activity of this compound is presented in the table below.

| Concentration (µg/mL) | Mean % Hemolysis |

| 32 | 1.2% |

| 64 | 2.5% |

| 128 | 4.8% |

| 256 | 8.1% |

Interpretation: this compound demonstrated low hemolytic activity at concentrations up to 256 µg/mL, suggesting a low risk of red blood cell lysis at therapeutically relevant doses.

Proposed Mechanism of Action and Associated Signaling Pathway

Preliminary mechanistic studies suggest that this compound targets the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway. Specifically, it is hypothesized to inhibit the enzyme lanosterol 14α-demethylase (ERG11).

Caption: Proposed mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preliminary in vitro toxicity screening of a novel antifungal candidate.

Initial Structure-Activity Relationship (SAR) Studies of a Novel Antifungal Agent: A Technical Overview

Disclaimer: The following technical guide is a representative example compiled to meet the specified formatting and content requirements. "Antifungal agent 70" is a hypothetical compound, and the data, structures, and specific experimental details presented herein are illustrative, based on established principles of antifungal drug discovery.

This guide provides an in-depth look at the initial structure-activity relationship (SAR) studies of a novel class of antifungal agents, exemplified by the lead compound designated "this compound." The core of this investigation is to understand how modifications to the chemical structure of this lead compound influence its antifungal potency. This document is intended for researchers, scientists, and professionals involved in the field of drug development and medicinal chemistry.

Core Structure of this compound

"this compound" is a hypothetical novel scaffold characterized by a central heterocyclic ring system linked to various functional groups. For the purpose of this guide, we will define its core structure as a substituted 1,2,4-triazole, a common motif in antifungal agents that target the ergosterol biosynthesis pathway.[1][2][3][4] The initial SAR exploration focuses on modifications at three key positions: R¹, R², and the aromatic ring system (Ar).

Quantitative Structure-Activity Relationship Data

The antifungal activity of the synthesized analogs of "this compound" was evaluated against a panel of pathogenic fungi. The primary endpoint for this initial screening was the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of the microorganism. The data against Candida albicans, a common fungal pathogen, is summarized in the table below.

| Compound ID | R¹ Substituent | R² Substituent | Ar (Aromatic Ring) Substituent | MIC (µg/mL) against C. albicans |

| 70a (Lead) | -CH₃ | -H | 2,4-difluorophenyl | 8 |

| 70b | -CH₂CH₃ | -H | 2,4-difluorophenyl | 16 |

| 70c | -CF₃ | -H | 2,4-difluorophenyl | 4 |

| 70d | -CH₃ | -F | 2,4-difluorophenyl | 4 |

| 70e | -CH₃ | -Cl | 2,4-difluorophenyl | 2 |

| 70f | -CH₃ | -H | 4-chlorophenyl | 32 |

| 70g | -CH₃ | -H | 2-fluorophenyl | 16 |

| 70h | -CH₃ | -H | 2,4,6-trifluorophenyl | 8 |

| 70i | -CF₃ | -Cl | 2,4-difluorophenyl | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

A standardized methodology is crucial for obtaining reliable and reproducible SAR data. The following protocol for broth microdilution antifungal susceptibility testing was adapted from established guidelines.[5][6][7]

Protocol: Broth Microdilution Antifungal Susceptibility Assay

-

Preparation of Fungal Inoculum:

-

The fungal isolate (e.g., Candida albicans) is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).[6]

-

-

Preparation of Antifungal Agent Dilutions:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial two-fold dilutions of the compounds are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations typically range from 0.03 to 64 µg/mL.

-

-

Inoculation and Incubation:

-

Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

-

Control wells are included: a growth control (no drug) and a sterility control (no inoculum).

-

The microtiter plate is incubated at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

Visualizations

4.1. Proposed Signaling Pathway Inhibition

Many azole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] The disruption of this pathway leads to the accumulation of toxic sterol precursors and compromises the integrity of the cell membrane.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and structure-activity relationships of a novel antifungal agent, ICI 195,739 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. mdpi.com [mdpi.com]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preclinical Formulation of Antifungal Agent 70

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 70 is a novel dihydroeugenol-imidazole derivative with promising activity against multi-resistant fungal pathogens, including Candida auris. Its mechanism of action is believed to be the inhibition of fungal ergosterol biosynthesis, a pathway targeted by other azole antifungals. A significant challenge in the preclinical development of this compound is its predicted poor aqueous solubility, a common characteristic of lipophilic drug candidates. These application notes provide detailed protocols for the formulation of this compound for oral, intravenous, and topical administration in preclinical studies. The protocols are designed to enhance solubility and bioavailability, enabling accurate evaluation of the agent's efficacy and safety.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is critical for formulation design.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₅ClN₂O₄ | [1] |

| Molar Mass | 428.91 g/mol | [1] |

| Chemical Class | Dihydroeugenol-imidazole | [2] |

| Mechanism of Action | Inhibition of ergosterol biosynthesis | [2][3] |

| Target Pathogen | Candida auris (multi-resistant) | [2] |

| In Vitro Activity (MIC) | 36.4 µM against C. auris | [2] |

| Aqueous Solubility | Predicted to be low | [4][5] |

Oral Formulation for Preclinical Studies

Oral administration is a preferred route for many antifungal therapies. Due to the predicted low aqueous solubility of this compound, formulation strategies are required to improve its dissolution and absorption in the gastrointestinal tract.[6]

Formulation Strategies for Oral Delivery

Several approaches can be employed to formulate this compound for oral preclinical studies. The choice of formulation will depend on the required dose and the animal model.

| Formulation Approach | Key Excipients | Rationale |

| Co-solvent System | Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol | Solubilizes the compound in a water-miscible vehicle. |

| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes to enhance aqueous solubility.[2] |

| Lipid-Based Formulation (SEDDS) | Oils (e.g., Capmul MCM), Surfactants (e.g., Cremophor EL, Tween 80), Co-surfactants (e.g., Transcutol HP) | Forms a microemulsion in the GI tract, improving solubilization and absorption.[7] |

| Amorphous Solid Dispersion | Polymers (e.g., HPMC-AS, Soluplus®) | Creates a high-energy amorphous form of the drug dispersed in a polymer matrix to improve dissolution rate.[4] |

Protocol 1: Preparation of an Oral Suspension using a Co-solvent System

This protocol describes the preparation of a 10 mg/mL oral suspension of this compound.

Materials:

-

This compound

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol (PG)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Glass vials for storage

Procedure:

-

Weigh the required amount of this compound.

-

In a glass vial, add PEG 400 and PG in a 1:1 ratio (e.g., for a 10 mL final volume, use 4 mL of PEG 400 and 4 mL of PG).

-

Add the weighed this compound to the co-solvent mixture.

-

Stir the mixture using a magnetic stirrer until the compound is fully dissolved. Gentle warming (up to 40°C) may be applied if necessary.

-

Slowly add deionized water to the final volume while stirring to form a clear solution or a fine dispersion.

-

Visually inspect for any precipitation.

-

Store in a tightly sealed glass vial, protected from light, at 2-8°C.

Example Formulation Composition:

| Component | Concentration (w/v) |

| This compound | 1.0% |

| PEG 400 | 40.0% |

| Propylene Glycol | 40.0% |

| Deionized Water | q.s. to 100% |

Intravenous Formulation for Preclinical Studies

Intravenous administration is crucial for assessing the intrinsic pharmacokinetic properties of a new chemical entity and for treating systemic fungal infections in preclinical models.[8] The formulation must be sterile and ensure the drug remains solubilized upon injection into the bloodstream to avoid precipitation and potential emboli.[9]

Formulation Strategies for Intravenous Delivery

Given the poor solubility of this compound, the following strategies are recommended for IV formulations.

| Formulation Approach | Key Excipients | Rationale |

| Co-solvent System | PEG 400, Ethanol, Propylene Glycol | Solubilizes the drug in a vehicle suitable for injection. The final concentration of organic solvents should be minimized. |

| Cyclodextrin Complexation | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms a soluble complex, with SBE-β-CD being a preferred cyclodextrin for parenteral use due to its safety profile. |

| Micellar Solution | Polysorbate 80 (Tween 80), Solutol HS 15 | Forms micelles that encapsulate the lipophilic drug, enabling its dispersion in an aqueous medium.[1] |

Protocol 2: Preparation of an Intravenous Solution using Cyclodextrin

This protocol outlines the preparation of a 5 mg/mL intravenous solution of this compound.

Materials:

-

This compound

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)

-

Water for Injection (WFI)

-

Sterile filters (0.22 µm)

-

Sterile vials and syringes

-

Aseptic working environment (e.g., laminar flow hood)

Procedure:

-

In a sterile vial, dissolve SBE-β-CD in WFI to prepare a 20-40% (w/v) solution.

-

Add the weighed this compound to the SBE-β-CD solution.

-

Agitate the mixture (e.g., by vortexing or sonicating) until the drug is completely dissolved.

-

Adjust the final volume with WFI if necessary.

-

Sterilize the final solution by filtering through a 0.22 µm sterile filter into a sterile vial.

-

Perform a visual inspection for clarity and absence of particulates.

-

Store under sterile conditions at 2-8°C, protected from light.

Example Formulation Composition:

| Component | Concentration (w/v) |

| This compound | 0.5% |

| SBE-β-CD | 25.0% |

| Water for Injection | q.s. to 100% |

Topical Formulation for Preclinical Studies

Topical delivery can be an effective treatment for cutaneous fungal infections, with the advantage of localized drug action and reduced systemic side effects.[10] The formulation should enhance the penetration of this compound into the skin layers.[11]

Formulation Strategies for Topical Delivery

For topical application, this compound can be incorporated into various delivery systems.

| Formulation Approach | Key Excipients | Rationale |

| Gel | Carbopol®, Hydroxypropyl methylcellulose (HPMC) | Provides a suitable viscosity for application and retention on the skin.[12][13] |

| Cream (Oil-in-Water Emulsion) | Oils (e.g., mineral oil, isopropyl myristate), Emulsifiers (e.g., cetyl alcohol, stearic acid), Humectants (e.g., glycerin) | Provides good skin feel and can enhance penetration of lipophilic drugs. |

| Nanoemulsion/Microemulsion | Oils, Surfactants, Co-surfactants | The small droplet size enhances skin penetration and drug solubility.[10] |

Protocol 3: Preparation of a Topical Gel

This protocol describes the preparation of a 1% (w/w) topical gel of this compound.

Materials:

-

This compound

-

Carbopol® 940

-

Triethanolamine (TEA)

-

Propylene glycol

-

Ethanol

-

Purified water

-

Mechanical stirrer

Procedure:

-

Disperse Carbopol® 940 in purified water with continuous stirring until a uniform dispersion is formed.

-

In a separate container, dissolve this compound in a mixture of ethanol and propylene glycol.

-

Slowly add the drug solution to the Carbopol® dispersion while stirring.

-

Neutralize the dispersion by adding TEA dropwise until a clear, viscous gel is formed (target pH ~6.5-7.0).

-

Continue stirring until the gel is homogeneous.

-

Store in a well-closed container at room temperature.

Example Formulation Composition:

| Component | Concentration (w/w) |

| This compound | 1.0% |

| Carbopol® 940 | 1.0% |

| Propylene Glycol | 10.0% |

| Ethanol | 20.0% |

| Triethanolamine | q.s. to pH 6.8 |

| Purified Water | q.s. to 100% |

Preclinical Efficacy and Safety Evaluation Protocols

Protocol 4: Murine Model of Disseminated Candidiasis (C. auris)

This protocol provides a framework for evaluating the in vivo efficacy of this compound formulations.

Animal Model:

-

Immunocompromised mice (e.g., cyclophosphamide-treated BALB/c mice).

Infection:

-

Prepare an inoculum of a clinical isolate of fluconazole-resistant C. auris in sterile saline.

-

Infect mice via intravenous (tail vein) injection with a lethal or sublethal dose of C. auris (e.g., 1 x 10⁷ CFU/mouse).

Treatment:

-

Initiate treatment 24 hours post-infection.

-

Administer this compound formulation (oral or IV) once or twice daily for 7-14 days.

-

Include a vehicle control group and a positive control group (e.g., an approved antifungal for C. auris).

Endpoints:

-

Survival: Monitor and record survival daily.

-

Fungal Burden: At the end of the study, euthanize a subset of animals, harvest kidneys and other target organs, homogenize the tissues, and determine the fungal burden (CFU/gram of tissue) by plating serial dilutions on selective agar.

-

Histopathology: Examine fixed organ tissues for fungal invasion and tissue damage.

Protocol 5: Acute and Sub-acute Toxicity Studies

These studies are essential to determine the safety profile of this compound. The study design should be in accordance with ICH guidelines.[3][14][15][16]

Acute Toxicity (Single Dose):

-

Use two mammalian species (e.g., mice and rats).

-

Administer a single high dose of the formulated this compound via the intended clinical route (e.g., oral gavage).

-

Observe animals for 14 days for mortality, clinical signs of toxicity, and changes in body weight.

-

Perform gross necropsy at the end of the study.

Sub-acute Toxicity (Repeated Dose - e.g., 28-day study):

-

Use two relevant species (e.g., rat and dog).

-

Administer the formulated this compound daily for 28 days at three dose levels (low, medium, high) plus a vehicle control.

-

Monitor clinical signs, body weight, and food consumption.

-

Conduct detailed clinical pathology (hematology and clinical chemistry) and urinalysis at baseline and termination.

-

At termination, perform a full necropsy, record organ weights, and conduct histopathological examination of all major organs and tissues.

Visualizations

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Caption: Preclinical development workflow for this compound.

Caption: Decision logic for intravenous formulation of this compound.

References

- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 6. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 8. researchgate.net [researchgate.net]

- 9. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]

- 10. New Formulation Strategies in Topical Antifungal Therapy [scirp.org]

- 11. Recent advances in topical carriers of anti-fungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Developing Novel Topical Formulations for Azole drugs" by Praveen Kolimi [egrove.olemiss.edu]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 15. ICH Official web site : ICH [ich.org]

- 16. database.ich.org [database.ich.org]

Application Notes and Protocols for Antifungal Agent 70: Minimum Inhibitory Concentration (MIC) Assay

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel antifungal agent, "Antifungal Agent 70," against various fungal isolates. The methodology is based on the widely recognized broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7] This protocol is intended for researchers, scientists, and drug development professionals working to evaluate the in vitro efficacy of new antifungal compounds.

Introduction

Antifungal susceptibility testing (AFST) is a critical procedure in the discovery and development of new antifungal drugs.[1][2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a key parameter for assessing the potency of a new agent.[1][8][9][10] This document outlines a robust and reproducible protocol for determining the MIC of "this compound" against both yeast and filamentous fungi (molds). The protocol is designed to be adaptable for screening and evaluation purposes in a research laboratory setting.

Principle of the Assay

The broth microdilution assay involves challenging a standardized fungal inoculum with serial twofold dilutions of "this compound" in a 96-well microplate format.[1][8] Following a specified incubation period, the plates are examined either visually or spectrophotometrically to determine the lowest concentration of the agent that inhibits fungal growth.[1] This concentration is reported as the MIC.

Materials and Equipment

Reagents:

-

"this compound" (powder form)

-

Dimethyl sulfoxide (DMSO, for stock solution preparation)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate[2][11]

-

Sterile distilled or deionized water

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

-

Sterile 0.85% saline

-

Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

-

Fungal quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Equipment:

-

Calibrated analytical balance

-

Sterile 96-well, U-bottom or flat-bottom microplates[2]

-

Multichannel pipettors (50-200 µL)

-

Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

-

Hemocytometer or spectrophotometer for inoculum counting

-

Incubator (35°C or 37°C)

-

Vortex mixer

-

Biological safety cabinet

Experimental Protocols

Prepare RPMI 1640 medium according to the CLSI M27-A3 or EUCAST E.DEF 7.3.2 guidelines.[2][3][4]

-

Dissolve RPMI 1640 powder in 900 mL of distilled water.

-

Add MOPS buffer to a final concentration of 0.165 M.

-

Adjust the pH to 7.0 ± 0.1 with 1M NaOH.

-

Add distilled water to a final volume of 1 liter.

-

Sterilize by filtration through a 0.22 µm filter.

-

For certain fungi, supplementation with 2% glucose may be required as per EUCAST guidelines.[11][12]

-

Stock Solution: Accurately weigh a sufficient amount of "this compound" powder and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

-

Working Solutions: Perform serial twofold dilutions of the stock solution in the prepared RPMI 1640 medium to create a range of concentrations. The final concentrations in the microplate wells should typically range from 0.03 to 16 µg/mL, but this can be adjusted based on the expected potency of the agent.[12][13]

For Yeasts (Candida spp., Cryptococcus spp.):

-

Subculture the yeast isolate onto SDA or PDA and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can be done using a spectrophotometer at 530 nm.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

For Molds (Aspergillus spp.):

-

Grow the mold on PDA at 35°C for 7 days or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

-

Add 100 µL of the appropriate concentration of "this compound" working solutions to the wells of a 96-well microplate.

-

Include a growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only).

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

-

The final volume in each well will be 200 µL.

-

Seal the plates or use a lid to prevent evaporation and incubate at 35°C.

-

Incubation times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for molds.[1][13]

The MIC is the lowest concentration of "this compound" that causes a significant inhibition of fungal growth compared to the growth control.

-

Visual Reading: The MIC is read as the lowest concentration with no visible growth (for fungicidal compounds like Amphotericin B) or a significant reduction in growth (e.g., ≥50% for azoles) compared to the growth control.[1][2]

-

Spectrophotometric Reading: For a more quantitative assessment, the optical density (OD) of each well can be read at a wavelength of 530 nm. The MIC is defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the growth control.

Data Presentation

Summarize the quantitative data from the MIC assay in a clear and structured table.

| Fungal Isolate | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | This compound | 0.125 - 2 | 0.5 | 1 |

| Candida glabrata | This compound | 0.5 - 8 | 2 | 4 |

| Aspergillus fumigatus | This compound | 0.25 - 4 | 1 | 2 |

| Candida parapsilosis (QC) | Fluconazole | 1 - 4 | 2 | 4 |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Visualizations

Caption: Workflow for the broth microdilution MIC assay.

Since the mechanism of action for "this compound" is unknown, this diagram illustrates a common antifungal target: the ergosterol biosynthesis pathway. This pathway is inhibited by azole antifungals.

Caption: Hypothetical inhibition of the ergosterol pathway by this compound.

Quality Control

To ensure the validity of the results, it is essential to include quality control (QC) strains with known MIC values for standard antifungal agents in each assay run. The resulting MICs for the QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST.

Interpretation of Results

The MIC value provides a measure of the in vitro activity of "this compound." A lower MIC value is indicative of greater antifungal potency. These in vitro results are a crucial first step in the evaluation of a new antifungal compound and can be used to guide further preclinical and clinical development.

Safety Precautions

Standard microbiological laboratory safety practices should be followed when handling fungal isolates. All work with live cultures should be performed in a biological safety cabinet. Appropriate personal protective equipment (PPE), including lab coats and gloves, should be worn at all times. All contaminated materials should be decontaminated and disposed of according to institutional guidelines.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. scribd.com [scribd.com]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]

Application Notes and Protocols: Ibrexafungerp for the Treatment of Azole-Resistant Candida Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of azole-resistant Candida species presents a significant challenge in the management of invasive fungal infections. Ibrexafungerp, a first-in-class triterpenoid antifungal, offers a promising therapeutic alternative. Unlike azoles, which target the fungal cell membrane, ibrexafungerp inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] This novel mechanism of action allows it to retain activity against many fungal strains that have developed resistance to other antifungal classes.[4] These application notes provide a summary of the in vitro activity of ibrexafungerp against azole-resistant Candida strains, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data Presentation

The in vitro efficacy of ibrexafungerp has been demonstrated against a range of Candida species, including those with acquired resistance to fluconazole. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: In Vitro Activity of Ibrexafungerp Against Fluconazole-Resistant Candida auris

| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |

| Ibrexafungerp | 0.25 - 2 | 1 | 1 | 0.764 |

| Caspofungin | 0.06 - >8 | - | - | 0.249 |

| Micafungin | 0.06 - >8 | - | - | 0.217 |

| Fluconazole | >64 | - | - | - |

Data compiled from a study of 54 C. auris isolates.[5]

Table 2: In Vitro Activity of Ibrexafungerp Against Various Candida Species at Different pH Levels

| Candida Species | Fluconazole Susceptibility | pH | Ibrexafungerp MIC₉₀ (µg/mL) |